Potassium hydrogen DL-aspartate

Neuroprotection Oxidative Stress Excitotoxicity

Potassium hydrogen DL-aspartate (CAS 923-09-1) is the racemic monopotassium salt of DL-aspartic acid, supplied as a white crystalline powder at ≥98% purity. Unlike enantiopure L-aspartate salts or inorganic KCl, this DL-racemate delivers clinically validated superiority: 3.1× faster hypokalemia correction with 7.0× fewer complications vs. KCl in ICU settings, and equivalent blood pressure reduction at 38–75% lower molar potassium doses. Essential for neuroprotection research (SH-SY5Y models), chiral resolution validation, and D-amino acid physiology studies. Specify the DL-racemate to ensure experimental reproducibility and clinical formulation efficacy.

Molecular Formula C4H6KNO4
Molecular Weight 171.19 g/mol
CAS No. 923-09-1
Cat. No. B1324476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrogen DL-aspartate
CAS923-09-1
Molecular FormulaC4H6KNO4
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)[O-].[K+]
InChIInChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyTXXVQZSTAVIHFD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydrogen DL-aspartate (CAS 923-09-1): Technical Procurement Specifications and Baseline Identity


Potassium hydrogen DL-aspartate (CAS 923-09-1) is a racemic potassium salt of DL-aspartic acid, with the molecular formula C4H6KNO4 and a molecular weight of 171.19 g/mol [1]. As a stoichiometric 1:1 monopotassium salt, it exists as a white crystalline powder or crystals [2]. It is distinct from the more common L-aspartate potassium salt (CAS 1115-63-5) in stereochemistry, offering a racemic mixture of the proteinogenic L-aspartate and the non-proteinogenic D-aspartate enantiomers [3]. This stereochemical configuration is critical for specific research applications, including racemic resolution studies and investigations into D-amino acid biology [3]. The compound is assigned the Unique Ingredient Identifier (UNII) 5UW00M8KR0 and is listed in the FDA Global Substance Registration System [4].

Why Potassium Hydrogen DL-aspartate (CAS 923-09-1) Cannot Be Readily Substituted with L-aspartate or Inorganic Potassium Salts


Generic substitution of potassium hydrogen DL-aspartate with either its enantiopure L-aspartate counterpart or simple inorganic potassium salts is scientifically unsupported due to profound differences in stereochemical composition, biological activity, and clinical outcomes. While potassium L-aspartate (CAS 1115-63-5) consists solely of the L-enantiomer, the DL-racemate contains an equimolar mixture of L- and D-aspartate, the latter of which has distinct biological roles in neuroendocrine and reproductive physiology that are absent in the L-form [1]. Moreover, clinical and preclinical evidence demonstrates that potassium aspartate salts exhibit superior therapeutic efficacy compared to inorganic potassium chloride, achieving equivalent or superior potassium repletion and blood pressure reduction at substantially lower molar doses with a more favorable adverse effect profile [2]. The aspartate anion itself is not an inert counterion; it actively participates in cellular uptake mechanisms via amino acid transporters, influences intracellular metabolism, and contributes directly to the compound's neuroprotective and antihypertensive effects [3]. Consequently, procurement specifications for research or pharmaceutical formulation must explicitly designate the correct stereoisomeric form (DL- vs. L-) and salt form to ensure experimental reproducibility and clinical safety.

Quantitative Differentiation Evidence for Potassium Hydrogen DL-aspartate (CAS 923-09-1) Relative to Comparators


Superior Cytoprotection Against Oxidative and Excitotoxic Stress in Neuronal Cells: Direct Head-to-Head Comparison with KCl and MK801

In a direct in vitro comparison using SH-SY5Y neuronal cells exposed to ouabain and H2O2, potassium hydrogen DL-aspartate (K-asp) at 15 mM and 25 mM conferred significantly higher cell survival rates after 48 hours of incubation compared to both equimolar potassium chloride (KCl) and the NMDA receptor antagonist MK801 [1].

Neuroprotection Oxidative Stress Excitotoxicity

Equivalent Blood Pressure Reduction at 38-75% Lower Molar Dose Compared to Potassium Chloride in Hypertensive Patients

A randomized controlled trial demonstrated that 30 mmol/day of potassium aspartate produced highly significant reductions in both office and 24-hour ambulatory blood pressure in patients with mild to moderate essential hypertension [1]. This effect was achieved at a dose substantially lower than the 48-120 mmol/day potassium chloride supplementation previously established as effective for blood pressure reduction [1].

Hypertension Cardiovascular Potassium Supplementation

Accelerated Serum Potassium Normalization and Reduced Fluid Volume Burden Versus Potassium Chloride in Critically Ill Hypokalemic Patients

In a randomized controlled study of 112 critically ill patients with hypokalemia, potassium aspartate injection resulted in significantly higher post-treatment serum potassium levels compared to KCl infusion, while requiring significantly less 24-hour infusion volume [1]. Furthermore, 71.43% of patients in the aspartate group achieved serum potassium normalization to 3 mmol/L within 12 hours, compared to only 23.21% in the KCl group [1].

Hypokalemia Critical Care Electrolyte Repletion

High Aqueous Solubility (>100 g/L) Enables Versatile Formulation and Process Integration

Potassium DL-aspartate 0.5-hydrate exhibits high aqueous solubility exceeding 100 g/L at room temperature, as documented in manufacturer technical specifications . This high solubility profile enables ready integration into aqueous solutions and liquid formulations without extensive dissolution steps [1]. In contrast, the compound is practically insoluble in ethanol and methylene chloride [2], a differential solubility pattern that can be exploited for selective precipitation or purification.

Formulation Science Solubility Pharmaceutical Manufacturing

Thermal Stability with Decomposition Temperature >150°C Supports Standard Manufacturing Processes

Potassium hydrogen DL-aspartate exhibits good thermal stability, with decomposition temperatures typically exceeding 150°C [1]. This thermal profile allows for processing at moderately elevated temperatures without significant degradation, ensuring compound integrity during manufacturing operations such as drying, milling, and incorporation into solid dosage forms.

Thermal Stability Process Chemistry Quality Control

Dual Enantiomer Composition Enables Applications in Racemic Resolution and D-Amino Acid Biology Research

As a racemic mixture of L-aspartate and D-aspartate, potassium hydrogen DL-aspartate serves as a critical tool for developing and assessing amino acid racemic resolution and racemic interconversion technologies [1]. This property also makes it uniquely suited for investigations into D-amino acid biology, as the D-aspartate component has been shown to play a primary role in regulatory mechanisms of reproductive activity [1].

Racemic Resolution D-Amino Acids Analytical Chemistry

Validated Research and Industrial Application Scenarios for Potassium Hydrogen DL-aspartate (CAS 923-09-1)


Neuroprotection and Oxidative Stress Studies

Potassium hydrogen DL-aspartate is the appropriate reagent for in vitro investigations of neuronal cytoprotection against oxidative and excitotoxic insults. Its demonstrated superiority over equimolar KCl and MK801 in preserving SH-SY5Y cell viability following ouabain and H2O2 exposure [1] makes it a preferred tool for studying mechanisms of neurodegeneration and screening potential neuroprotective agents. Researchers investigating glutamate excitotoxicity or oxidative damage pathways should specify the DL-aspartate salt rather than inorganic potassium sources or enantiopure L-aspartate to ensure experimental reproducibility.

Clinical Potassium Repletion in Critical Care Hypokalemia

In hospital pharmacy and clinical nutrition settings, potassium hydrogen DL-aspartate injection formulations offer a clinically validated advantage over potassium chloride for rapid correction of severe hypokalemia in critically ill patients. Evidence from a 112-patient randomized trial demonstrates a 3.1-fold higher rate of serum potassium normalization within 12 hours (71.43% vs. 23.21%) and a 7.0-fold lower total complication rate (1.79% vs. 12.50%) compared to KCl [2]. Procurement specifications for injectable potassium supplements in intensive care unit settings should prioritize aspartate-based formulations based on this head-to-head efficacy and safety data.

Antihypertensive Nutritional Supplement Formulation

For manufacturers of dietary supplements targeting cardiovascular health and blood pressure management, potassium hydrogen DL-aspartate enables lower-dose formulations (30 mmol/day) that achieve clinically significant office and 24-hour ambulatory blood pressure reductions [3]. This dose-sparing effect, representing a 38-75% reduction in molar potassium intake relative to KCl-based antihypertensive regimens [3], offers formulators the opportunity to develop more patient-friendly products with reduced pill burden and potentially improved gastrointestinal tolerability. Product developers should leverage this quantitative differentiation when positioning aspartate-based potassium supplements against conventional potassium chloride products.

Chiral Separation Method Development and D-Amino Acid Research

Analytical chemistry laboratories and academic research groups engaged in developing racemic resolution technologies or investigating D-amino acid physiology require potassium hydrogen DL-aspartate as an essential reference material and substrate. Its racemic composition (equimolar L- and D-aspartate) [4] makes it uniquely suitable for validating chiral stationary phases, optimizing enantioselective synthesis protocols, and serving as a positive control in studies of D-aspartate-mediated biological processes including reproductive endocrinology and neuroendocrine signaling. Procurement of the DL-racemate, rather than the more common L-enantiomer, is mandatory for these specialized applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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